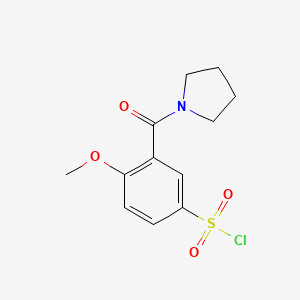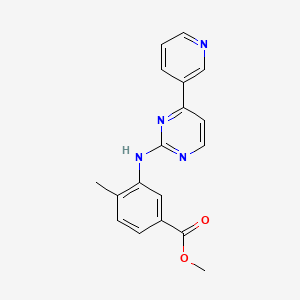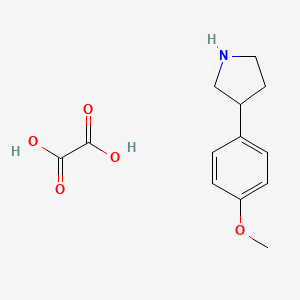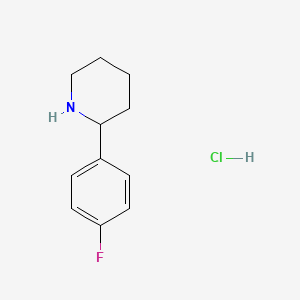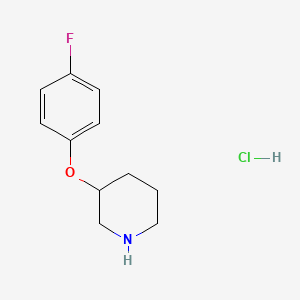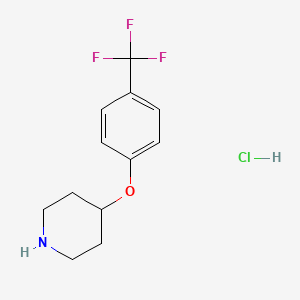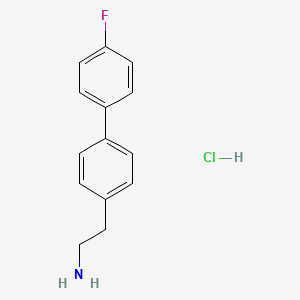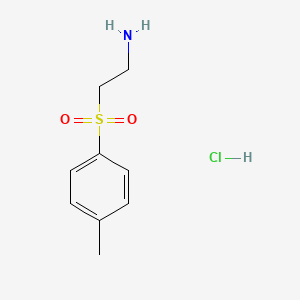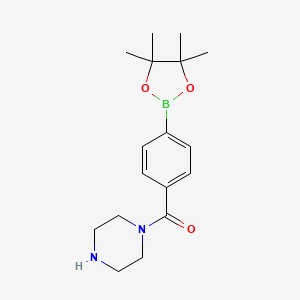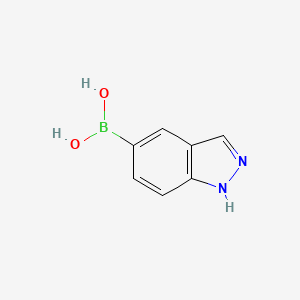
1H-Indazole-5-boronic acid
描述
1H-Indazole-5-boronic acid is a boronic acid derivative with the chemical formula C7H7BN2O2. It is a white crystalline solid that is soluble in polar solvents such as water, alcohols, and ketones. This compound is known for its thermal stability and is widely used in organic synthesis, particularly in the formation of boronic acid complexes for metal-catalyzed reactions like the Suzuki-Miyaura and Heck reactions .
准备方法
Synthetic Routes and Reaction Conditions: 1H-Indazole-5-boronic acid can be synthesized through various methods. One common approach involves the reaction of indazole with boronic acid derivatives under specific conditions. For instance, the reaction of indazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1H-Indazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Various boron-containing compounds.
Substitution: Complex organic molecules with new carbon-carbon bonds.
科学研究应用
1H-Indazole-5-boronic acid has numerous applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules, particularly in metal-catalyzed coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research has explored its use in the development of kinase inhibitors and other therapeutic agents.
Industry: It is utilized in the production of advanced materials and chemical intermediates .
作用机制
The mechanism of action of 1H-Indazole-5-boronic acid involves its ability to form stable complexes with metal catalysts, facilitating various organic reactions. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it has been studied for its potential to inhibit certain kinases, which are enzymes involved in cell signaling pathways .
相似化合物的比较
1H-Indazole-5-boronic acid pinacol ester: A derivative with similar reactivity but different solubility properties.
Indazole-5-boronic acid: Another boronic acid derivative with comparable applications.
Indole derivatives: Compounds with a similar indole structure but different functional groups
Uniqueness: this compound is unique due to its specific boronic acid functional group, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds. Its stability and reactivity make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
1H-indazol-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-5(3-6)4-9-10-7/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVPGJWAMIADSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590551 | |
| Record name | 1H-Indazol-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338454-14-1 | |
| Record name | 1H-Indazol-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indazole-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1H-Indazole-5-boronic acid revealed by recent research?
A: Recent studies utilizing experimental and computational methods have provided valuable insights into the structure of this compound. [, ]
- Crystal Structure: A study published by [] elucidated the crystal structure of this compound, revealing its three-dimensional arrangement and intermolecular interactions.
- Vibrational Spectra: The same study [] also investigated the vibrational spectra of the compound using both experimental techniques and Density Functional Theory (DFT) simulations, allowing for the assignment of specific vibrational modes to molecular motions. This information is crucial for understanding the compound's behavior in different chemical environments.
- NMR Spectral Assignments and GIAO Calculations: Another study [] focused on the Nuclear Magnetic Resonance (NMR) spectral assignments of this compound. The researchers utilized Gauge-Including Atomic Orbital (GIAO) calculations to support their experimental findings, providing a comprehensive understanding of the compound's electronic structure.
Q2: How can computational chemistry contribute to further research on this compound?
A: Computational chemistry offers valuable tools for exploring the properties and potential applications of this compound: [, ]
- Molecular Resonance States: The study utilizing GIAO calculations [] also explored the molecular resonance states of this compound, which can influence its reactivity and interactions with other molecules.
- DFT Simulations: The application of DFT simulations in studying the vibrational spectra [] demonstrates the power of computational methods in predicting and interpreting experimental data. This approach can be further employed to investigate other properties, such as reactivity, stability, and interactions with potential targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


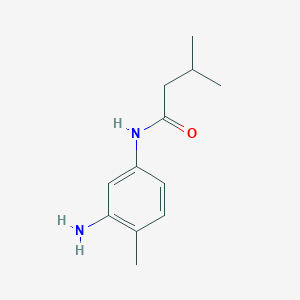
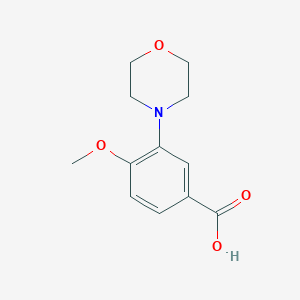
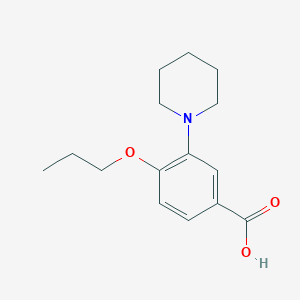
![3-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B1318637.png)
![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B1318638.png)
